molecular formula C20H19N3O6S B2437629 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 922048-62-2

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2437629
M. Wt: 429.45
InChI Key: HRFLRULQBPOZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O6S and its molecular weight is 429.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Computational Analysis

A study investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. The compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing diseases related to these enzymes. Computational studies supported these findings, indicating a promising direction for therapeutic applications (Abbasi et al., 2019).

Pharmacological Evaluation for Various Biological Activities

Another research focused on the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives. Through docking studies, these compounds were evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings revealed that certain derivatives exhibited binding and moderate inhibitory effects across assays, underscoring their potential in drug development and therapeutic interventions (Faheem, 2018).

Antimalarial and COVID-19 Drug Utilization

The reactivity of N-(phenylsulfonyl)acetamide derivatives was examined for their antimalarial activity and potential application as COVID-19 drugs through computational calculations and molecular docking studies. These studies highlighted the synthesized compounds' efficacy against Plasmodium species and their interaction with SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a novel approach to drug discovery for infectious diseases (Fahim & Ismael, 2021).

Antibacterial Applications

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity. The structural elucidation and synthesis of these compounds open up new avenues for developing antibacterial agents, highlighting the importance of chemical modifications in enhancing therapeutic efficacy (Khalid et al., 2016).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-30(25,26)15-5-2-13(3-6-15)11-18(24)21-20-23-22-19(29-20)12-14-4-7-16-17(10-14)28-9-8-27-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFLRULQBPOZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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